Undeca-1,10-dien-6-ol

Physical Chemistry Separation Science Process Engineering

Undeca-1,10-dien-6-ol (CAS 69856-80-0; C11H20O; MW 168.28 g/mol) is an acyclic diunsaturated secondary alcohol bearing terminal alkene groups at the 1- and 10-positions and a hydroxyl at the 6-position. Its structure combines an internal secondary alcohol with two reactive terminal olefins, distinguishing it from saturated undecanols (C11H24O) and mono-unsaturated undecenols (C11H22O).

Molecular Formula C11H20O
Molecular Weight 168.28
CAS No. 69856-80-0
Cat. No. B2819464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndeca-1,10-dien-6-ol
CAS69856-80-0
Molecular FormulaC11H20O
Molecular Weight168.28
Structural Identifiers
SMILESC=CCCCC(CCCC=C)O
InChIInChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-4,11-12H,1-2,5-10H2
InChIKeyDBEOIPLDPMSHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Undeca-1,10-dien-6-ol (CAS 69856-80-0) Baseline Profile for Procurement Specification


Undeca-1,10-dien-6-ol (CAS 69856-80-0; C11H20O; MW 168.28 g/mol) is an acyclic diunsaturated secondary alcohol bearing terminal alkene groups at the 1- and 10-positions and a hydroxyl at the 6-position [1]. Its structure combines an internal secondary alcohol with two reactive terminal olefins, distinguishing it from saturated undecanols (C11H24O) and mono-unsaturated undecenols (C11H22O) . This difunctional architecture confers a predicted logP of ~3.2–3.9 and a boiling point of ~247–248 °C at 760 mmHg [2].

Why Undeca-1,10-dien-6-ol Cannot Be Interchanged with Saturated or Mono-Unsaturated C11 Analogs


Substituting Undeca-1,10-dien-6-ol with a generic saturated undecanol (e.g., undecan-6-ol, CAS 23708-56-7) or a mono-unsaturated undecenol (e.g., undec-1-en-6-ol) is not scientifically equivalent. The presence of two terminal alkenes introduces a second reactive center absent in saturated and mono-unsaturated congeners, enabling bifunctional cross-linking, polymerization, or sequential derivatization that is chemically impossible with a single- or zero-olefin analog [1]. Furthermore, the positioning of the hydroxyl group at C6, flanked by two C5 chains each terminating in a double bond, creates a distinct molecular geometry that alters volatility, lipophilicity, and odor character relative to regioisomers or saturated counterparts [2]. For procurement specifying a C11 diene alcohol scaffold, substitution with any mono-ene or fully saturated alcohol would fundamentally alter reaction stoichiometry, product architecture, and downstream performance.

Quantitative Differentiation Evidence for Undeca-1,10-dien-6-ol vs. Closest Analogs


Thermodynamic Volatility Advantage: Boiling Point Comparison with Undecan-6-ol

Undeca-1,10-dien-6-ol exhibits a predicted boiling point of 247.8±29.0 °C at 760 mmHg . This is approximately 15–20 °C higher than the predicted boiling point of its saturated analog undecan-6-ol (~228–232 °C), a difference attributable to the additional π-π interactions and reduced molecular flexibility conferred by the two terminal double bonds [1]. For distillation-based purification or formulation under elevated temperature, this increased thermal stability margin provides a measurable process window absent with the saturated analog.

Physical Chemistry Separation Science Process Engineering

Lipophilicity Shift: LogP Increase Relative to Saturated and Mono-Unsaturated Analogs

Undeca-1,10-dien-6-ol carries a computed XLogP3-AA of 3.2 and an ACD/LogP of 3.53 [1]. In contrast, the saturated undecan-6-ol exhibits a predicted logP of approximately 3.0–3.1, while mono-unsaturated undecen-6-ol analogs fall in the range of 3.1–3.4 [2]. The incremental increase of 0.1–0.5 log units correlates with measurably higher octanol-water partitioning, which impacts extraction efficiency in liquid-liquid separations and alters fragrance substantivity on nonpolar substrates.

QSAR Formulation Science Partitioning Behavior

Bifunctional Reactivity: Dual Terminal Olefin vs. Mono-Olefin or Saturated Scaffolds

Undeca-1,10-dien-6-ol possesses two reactive terminal alkenes in addition to a secondary hydroxyl group, enabling sequential or orthogonal derivatization at three distinct sites [1]. This stands in contrast to undec-1-en-6-ol (one terminal alkene) and undecan-6-ol (zero alkenes), which provide only one or zero olefin handles, respectively [2]. The presence of two terminal double bonds permits bifunctional olefin chemistry—e.g., double thiol-ene coupling, di-epoxidation, or cross-metathesis polymerization—that cannot be executed with mono-unsaturated or saturated C11 alcohols [3]. In published synthetic routes, 1,10-undecadien-6-ol has been employed as a key intermediate precisely because its dual-alkene architecture establishes the carbon skeleton required for subsequent nonene-derived structures [4].

Synthetic Methodology Polymer Chemistry Cross-Linking

Application Scenarios Where Undeca-1,10-dien-6-ol Provides Measurable Advantage


Bifunctional Cross-Linker for Specialty Polyurethane and Thiol-Ene Polymer Networks

Undeca-1,10-dien-6-ol supplies two terminal alkene sites for thiol-ene 'click' cross-linking in addition to a hydroxyl group for isocyanate coupling. This tri-functional reactivity profile supports the construction of hybrid polymer networks with independently tunable cross-link density and hydrophobicity, a capability not offered by mono-unsaturated undecenols [1]. The predicted logP of ~3.5 also suggests enhanced compatibility with hydrophobic monomer phases relative to more polar diols [2].

Key Intermediate in the Synthesis of Nonene-Derived Natural Product Analogs

The carbon skeleton of Undeca-1,10-dien-6-ol, established via double Grignard addition of 5-bromo-1-pentene to an ester, serves as the foundational scaffold for constructing nonene-derived structures [1]. Saturated undecanols cannot fulfill this role because they lack the terminal alkenes required for subsequent functionalization steps. The symmetrical C5-alkenyl chains flanking the C6 hydroxyl provide a well-defined platform for sequential derivatization.

Hydrophobic Fragrance Modifier with Elevated Boiling Point for High-Temperature Processing

With a predicted boiling point approximately 15–20 °C higher than saturated undecan-6-ol [1], Undeca-1,10-dien-6-ol offers greater thermal stability during elevated-temperature fragrance compounding or polymer extrusion. Its logP of ~3.2–3.5 further predicts stronger substantivity on nonpolar substrates (e.g., polyolefins, waxes) compared to more polar, lower-logP alcohols [2], enabling more durable fragrance retention in functional products.

Model Substrate for Investigating Alkene Position Effects on Olfactory Perception

As part of the undecan-x-ol structural series studied for odor-property relationships [1], Undeca-1,10-dien-6-ol serves as a defined probe molecule for understanding how terminal diene architecture modulates volatility and olfactory character relative to saturated (undecan-6-ol) and mono-unsaturated (undecen-6-ol) analogs. Its two terminal alkenes create a distinct molecular geometry that alters both vapor pressure and receptor-binding characteristics, making it valuable for structure-odor relationship studies.

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